2-Bromo-4-(trifluoromethyl)nicotinic acid
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Overview
Description
2-Bromo-4-(trifluoromethyl)nicotinic acid is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a nicotinic acid core
Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate . It can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based carboxanilides as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .
Mode of Action
Its derivatives have shown inhibitory effects on hcv ns5b polymerase and the crac channel . These inhibitory effects are likely due to the compound’s interaction with these targets, leading to changes in their function.
Biochemical Pathways
Its derivatives have shown to inhibit hcv ns5b polymerase and the crac channel , suggesting that it may affect the viral replication pathway of Hepatitis C Virus and the calcium signaling pathway.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.24, indicating its lipophilicity . These properties suggest that the compound may have good bioavailability.
Result of Action
Its derivatives have shown inhibitory effects on hcv ns5b polymerase and the crac channel , suggesting that it may lead to the inhibition of viral replication in Hepatitis C and modulation of calcium signaling.
Action Environment
It is known that the compound is soluble , suggesting that its action may be influenced by the solvent environment
Biochemical Analysis
Biochemical Properties
2-Bromo-4-(trifluoromethyl)nicotinic acid plays a role in biochemical reactions. It can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .
Molecular Mechanism
The molecular mechanism of this compound involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)nicotinic acid typically involves the regioselective bromination of 4-(trifluoromethyl)nicotinic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced forms of the nicotinic acid derivative.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, biaryl compounds, and other functionalized molecules depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of drugs targeting specific biological pathways.
Comparison with Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Lacks the bromine atom, leading to different reactivity and applications.
2-Chloro-4-(trifluoromethyl)nicotinic acid: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior.
2-Bromo-5-(trifluoromethyl)nicotinic acid: Positional isomer with the trifluoromethyl group at a different position, influencing its properties.
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJZDOUVZPWBKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650498 |
Source
|
Record name | 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749875-15-8 |
Source
|
Record name | 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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